molecular formula C13H24O3 B12572013 Ethyl 3-hydroxy-2-methyldec-8-enoate CAS No. 263769-04-6

Ethyl 3-hydroxy-2-methyldec-8-enoate

Cat. No.: B12572013
CAS No.: 263769-04-6
M. Wt: 228.33 g/mol
InChI Key: JSSCACSDAKFMDQ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methyldec-8-enoate is a branched-chain ethyl ester characterized by a 10-carbon backbone (decanoate) with a hydroxyl group at position 3, a methyl substituent at position 2, and a double bond at position 6. While direct studies on this compound are scarce in the provided evidence, its functional groups (ester, hydroxyl, methyl, and alkene) suggest applications in organic synthesis, fragrance formulation, or bioactive agent development, akin to related esters documented in the literature .

Properties

CAS No.

263769-04-6

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

ethyl 3-hydroxy-2-methyldec-8-enoate

InChI

InChI=1S/C13H24O3/c1-4-6-7-8-9-10-12(14)11(3)13(15)16-5-2/h4,6,11-12,14H,5,7-10H2,1-3H3

InChI Key

JSSCACSDAKFMDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(CCCCC=CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2-methyldec-8-enoate can be synthesized through various methods. One common approach involves the esterification of 3-hydroxy-2-methyldec-8-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-methyldec-8-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

Scientific Research Applications

Ethyl 3-hydroxy-2-methyldec-8-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2-methyldec-8-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 3-hydroxy-2-methyldec-8-enoate with analogous esters, focusing on structural features, molecular properties, and inferred bioactivity.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Features
This compound C₁₃H₂₂O₃ 226.31* Ester, hydroxyl, methyl, alkene 10-carbon chain, C8 double bond
Ethyl 3-hydroxydodecanoate C₁₄H₂₈O₃ 244.37 Ester, hydroxyl 12-carbon chain, no double bond
Ethyl palmitate C₁₈H₃₆O₂ 284.48 Ester 16-carbon saturated chain
Methyl decanoate C₁₁H₂₂O₂ 186.29 Ester 10-carbon saturated chain


*Calculated molecular weight based on formula.

Key Observations:

  • Chain Length and Unsaturation: this compound’s shorter chain (C10 vs. C12/C16) and unsaturation (C8 alkene) may enhance volatility compared to saturated analogs like ethyl palmitate . The alkene could also increase reactivity in hydrogenation or oxidation reactions.
  • For example, hydroxylated esters like ethyl 3-hydroxydodecanoate may exhibit higher hydrophilicity than non-hydroxylated analogs.

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